molecular formula C24H21N3O5 B11107432 4-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-2-methoxyphenyl acetate

4-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-2-methoxyphenyl acetate

Cat. No.: B11107432
M. Wt: 431.4 g/mol
InChI Key: ZRUBMBPHABORDV-AFUMVMLFSA-N
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Description

4-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core linked to a hydroxy-methoxyphenyl group and an acetate moiety. The presence of these functional groups endows the compound with diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-2-methoxyphenyl acetate typically involves a multi-step process. One common synthetic route includes the following steps :

    Starting Materials: The synthesis begins with 4,4’-diaminodiphenyl ether and o-vanillin.

    Reaction Conditions: These starting materials are dissolved in methanol and stirred at room temperature for one hour.

    Formation of Intermediate: An orange precipitate forms, which is filtered and washed with methanol to yield the pure imine intermediate.

    Final Product: The imine intermediate is then subjected to further reactions to introduce the imidazo[1,2-a]pyridine core and the acetate group, resulting in the final compound.

Chemical Reactions Analysis

4-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-2-methoxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.

    Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

4-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-2-methoxyphenyl acetate has a wide range of scientific research applications :

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways . The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. The hydroxy and methoxy groups enhance its binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

4-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-2-methoxyphenyl acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

[4-[(E)-[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C24H21N3O5/c1-15(28)32-19-10-7-16(12-21(19)31-3)14-25-24-23(26-22-6-4-5-11-27(22)24)17-8-9-18(29)20(13-17)30-2/h4-14,29H,1-3H3/b25-14+

InChI Key

ZRUBMBPHABORDV-AFUMVMLFSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/C2=C(N=C3N2C=CC=C3)C4=CC(=C(C=C4)O)OC)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NC2=C(N=C3N2C=CC=C3)C4=CC(=C(C=C4)O)OC)OC

Origin of Product

United States

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